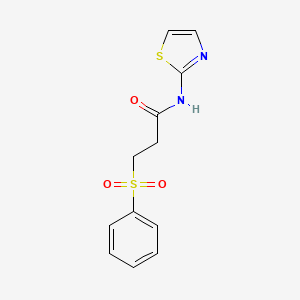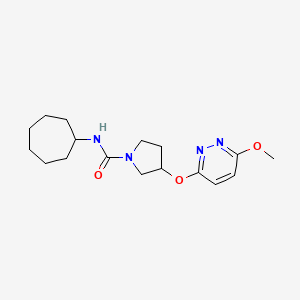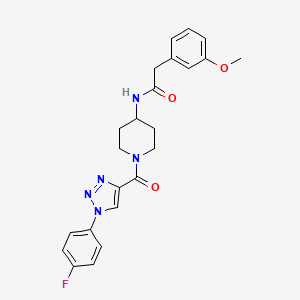
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of molecules that have garnered interest due to their diverse biological activities and potential pharmacological applications. While the specific compound's direct references are not found, analogs and structurally related compounds provide insight into its chemical behavior and synthesis approaches.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, starting from basic building blocks like 4-amino-4H-1,2,4-triazole or 4-fluorophenyl-containing precursors. Techniques include nucleophilic substitution reactions, cyclization, and amide formation, to construct the complex molecular framework characteristic of these compounds (Panchal & Patel, 2011). The synthesis process is meticulously designed to introduce various functional groups at specific positions on the molecule, enabling the desired interactions and properties.
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals a complex architecture featuring aromatic systems, heterocycles, and substituents that influence the molecule's physical and chemical properties. X-ray crystallography and spectroscopic methods like NMR and IR are pivotal in elucidating the structure, confirming the presence of key functional groups, and understanding the molecule's conformation (Liang, 2009).
Chemical Reactions and Properties
The chemical reactivity of such compounds is significantly influenced by the presence of the triazole ring, amide functionalities, and the fluorophenyl group. These moieties participate in various chemical reactions, including further functionalization, coupling reactions, and interaction with biological targets. Their reactivity can be exploited in synthesizing derivatives with enhanced or specific biological activities (Wang et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the compound's application in drug formulation and delivery. These attributes are determined by the compound's molecular structure, particularly the balance between hydrophobic and hydrophilic parts. Compounds with similar structures have been reported to possess distinct crystalline forms, affecting their bioavailability and therapeutic efficacy (Norman, 2013).
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and pH-sensitivity, are informed by the compound's functional groups. The amide linkage and fluorophenyl group, for instance, impart specific chemical behaviors, influencing the compound's interaction with biological systems and its stability under various conditions. Studies on similar molecules highlight the importance of these properties in determining the compound's pharmacokinetic and pharmacodynamic profiles (Katoch-Rouse & Horti, 2003).
科学的研究の応用
Enzyme Inhibitory Activities
Compounds structurally related to N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide have been synthesized and evaluated for their potential in inhibiting various enzymes. For example, a study by Virk et al. (2018) synthesized a series of triazole analogues, showing good activity against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These findings suggest potential therapeutic applications in managing conditions associated with enzyme dysregulation (Virk et al., 2018).
Anticancer Properties
Wang et al. (2015) investigated derivatives of a similar compound for their anticancer effects. By replacing the acetamide group with alkylurea, they synthesized compounds with potent antiproliferative activities against human cancer cell lines and reduced acute oral toxicity. These findings highlight the compound's potential as a scaffold for designing new anticancer agents with lower toxicity (Wang et al., 2015).
Anticonvulsant Activity
Research by Obniska et al. (2015) synthesized new 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides, evaluated for their anticonvulsant activity. Some compounds in this series showed significant protection in animal models of epilepsy, indicating the potential utility of related compounds in epilepsy treatment (Obniska et al., 2015).
特性
IUPAC Name |
N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O3/c1-32-20-4-2-3-16(13-20)14-22(30)25-18-9-11-28(12-10-18)23(31)21-15-29(27-26-21)19-7-5-17(24)6-8-19/h2-8,13,15,18H,9-12,14H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBVWBOOQRUCHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

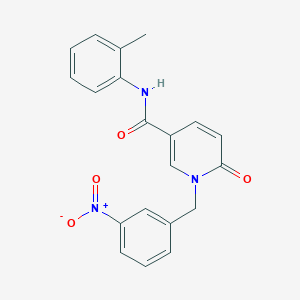
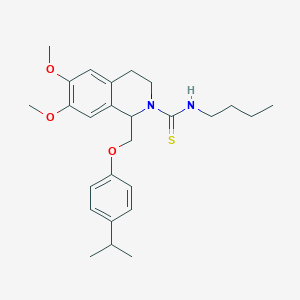
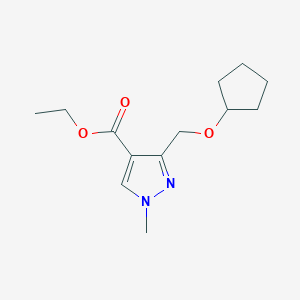
![7-(4-methylpiperidine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2486203.png)
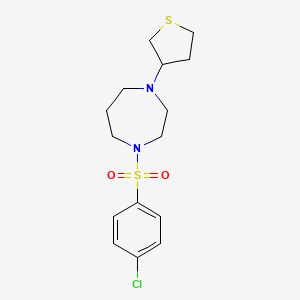
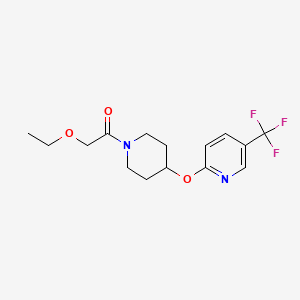
![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2486211.png)
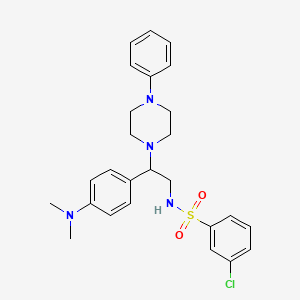
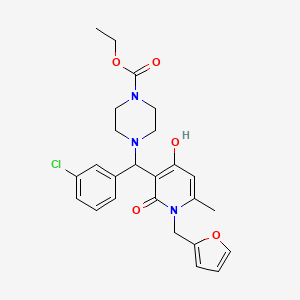
![(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2486214.png)

![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2486216.png)
